molecular formula C12H8Cl4N2 B11958298 1,2-Bis(2,5-dichlorophenyl)hydrazine CAS No. 60696-76-6

1,2-Bis(2,5-dichlorophenyl)hydrazine

Katalognummer: B11958298
CAS-Nummer: 60696-76-6
Molekulargewicht: 322.0 g/mol
InChI-Schlüssel: DNZMYLLBWKOXQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(2,5-dichlorophenyl)hydrazine is an organic compound with the molecular formula C12H8Cl4N2. It is a derivative of hydrazine, where two 2,5-dichlorophenyl groups are attached to the nitrogen atoms of the hydrazine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(2,5-dichlorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloronitrobenzene with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(2,5-dichlorophenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,2-Bis(2,5-dichlorophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1,2-Bis(2,5-dichlorophenyl)hydrazine involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its biological effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, contributing to its antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Bis(2,5-dichlorophenyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

60696-76-6

Molekularformel

C12H8Cl4N2

Molekulargewicht

322.0 g/mol

IUPAC-Name

1,2-bis(2,5-dichlorophenyl)hydrazine

InChI

InChI=1S/C12H8Cl4N2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6,17-18H

InChI-Schlüssel

DNZMYLLBWKOXQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)NNC2=C(C=CC(=C2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.